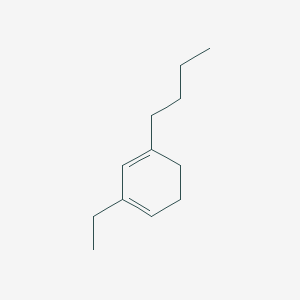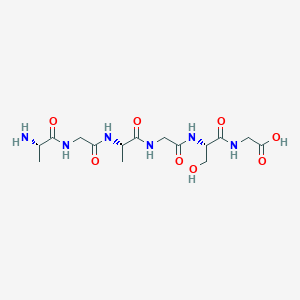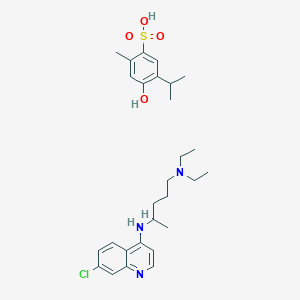
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protective group in organic synthesis, and a hydrazide functional group, which is known for its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide typically involves the protection of amino acids followed by coupling reactions. One common method involves the use of benzyl chloroformate to introduce the benzyloxycarbonyl group under mild basic conditions . The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The use of protective groups and coupling reagents is optimized to ensure efficient production while minimizing side reactions and impurities.
化学反応の分析
Types of Reactions
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, is ongoing.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino acids during synthesis, while the hydrazide group can form stable complexes with metal ions or act as a nucleophile in various reactions. These interactions can modulate enzyme activity, protein function, and other biochemical processes .
類似化合物との比較
Similar Compounds
N-(Benzyloxycarbonyl)-L-proline: Used as an inhibitor of prolidase and in peptide synthesis.
N-(Benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine: Utilized in peptide synthesis and as a biochemical reagent.
Uniqueness
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide is unique due to its combination of protective and reactive groups, which allows for versatile applications in synthesis and research. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable tool in multiple scientific disciplines.
特性
CAS番号 |
5992-90-5 |
|---|---|
分子式 |
C22H28N4O5 |
分子量 |
428.5 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C22H28N4O5/c1-14(2)19(25-22(30)31-13-16-6-4-3-5-7-16)21(29)24-18(20(28)26-23)12-15-8-10-17(27)11-9-15/h3-11,14,18-19,27H,12-13,23H2,1-2H3,(H,24,29)(H,25,30)(H,26,28)/t18-,19-/m0/s1 |
InChIキー |
MXPWFEYHDRBDHR-OALUTQOASA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NN)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)

![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)









